5-Amino-2-Ethylbenzol-1-sulfonamid

Übersicht

Beschreibung

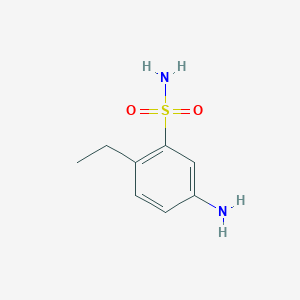

5-Amino-2-ethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-2-ethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-ethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

5-Amino-2-Ethylbenzol-1-sulfonamid zeigt antibakterielle Eigenschaften aufgrund seiner Sulfonamidgruppe. Es kann das Wachstum von Bakterien hemmen, indem es die Synthese von Folsäure stört, einem essentiellen Bestandteil für das Wachstum und die Vermehrung von Bakterien. Dies macht es wertvoll für die Entwicklung neuer Antibiotika, insbesondere zur Behandlung von Infektionen, die gegenüber herkömmlichen Antibiotika resistent sind .

Anti-Carbonat-Anhydrase-Aktivität

Die Verbindung wurde auf ihr Potenzial untersucht, die Carbonat-Anhydrase zu hemmen, ein Enzym, das eine entscheidende Rolle bei der Regulierung des pH-Werts und des Flüssigkeitshaushalts in verschiedenen Geweben spielt. Hemmstoffe dieses Enzyms werden zur Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit eingesetzt .

Diuretische Anwendungen

Aufgrund seiner Auswirkungen auf die Carbonat-Anhydrase kann this compound auch zur Entwicklung von Diuretika verwendet werden. Dies sind Medikamente, die die Wasserausscheidung aus dem Körper erhöhen und zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt werden .

Hypoglykämische Wirkungen

Die Forschung hat gezeigt, dass Sulfonamidderivate hypoglykämische Wirkungen haben können, was sie zu Kandidaten für die Behandlung von Diabetes macht. Sie können durch Beeinflussung der Insulinsekretion oder durch Steigerung der Empfindlichkeit von Zellen gegenüber Insulin wirken .

Behandlung der Thyreoiditis

Es wurde gezeigt, dass einige Sulfonamide therapeutische Wirkungen bei der Behandlung der Thyreoiditis, einer Entzündung der Schilddrüse, haben. Die entzündungshemmenden Eigenschaften dieser Verbindungen können dazu beitragen, die Entzündung der Schilddrüse zu reduzieren .

Umwelttoxikologische Studien

Die Auswirkungen von Sulfonamiden, einschließlich this compound, auf die Umwelt sind ein Bereich der aktiven Forschung. Diese Verbindungen können sich in der Umwelt anreichern und Ökosysteme beeinträchtigen. Die Untersuchung ihrer Umwelttoxizität ist entscheidend für die Entwicklung sichererer Arzneimittel und das Verständnis ihrer langfristigen Auswirkungen .

Wirkmechanismus

Target of Action

5-Amino-2-ethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

5-Amino-2-ethylbenzene-1-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase enzyme, it inhibits the incorporation of PABA into the folic acid molecule, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . This leads to the inability of the bacteria to replicate, resulting in bacteriostatic activity .

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of 5-Amino-2-ethylbenzene-1-sulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it an effective antibacterial compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-ethylbenzene-1-sulfonamide. For instance, its high resistance to biodegradation may lead to long residence times in various environments . This persistence in the environment could potentially lead to unintentional exposure of various organisms and even impact human health .

Biochemische Analyse

Biochemical Properties

5-Amino-2-ethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 5-Amino-2-ethylbenzene-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 5-Amino-2-ethylbenzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-ethylbenzene-1-sulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-Amino-2-ethylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

5-Amino-2-ethylbenzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 5-Amino-2-ethylbenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 5-Amino-2-ethylbenzene-1-sulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Eigenschaften

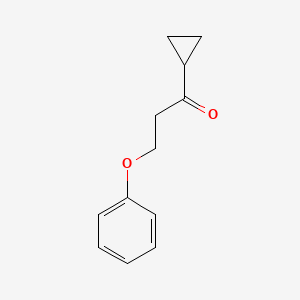

IUPAC Name |

5-amino-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOFLJPVCJTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)